molecular formula C18H25F3N2O2 B12436856 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887582-74-3

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine

Katalognummer: B12436856
CAS-Nummer: 887582-74-3
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: OHWGEUORKMDLSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl-phenylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing the compound to be used in various synthetic applications without unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

887582-74-3

Molekularformel

C18H25F3N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3

InChI-Schlüssel

OHWGEUORKMDLSM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.